3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 882223-70-3
VCID: VC5407279
InChI: InChI=1S/C16H11ClN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23)
SMILES: C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl
Molecular Formula: C16H11ClN4O2
Molecular Weight: 326.74

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid

CAS No.: 882223-70-3

Cat. No.: VC5407279

Molecular Formula: C16H11ClN4O2

Molecular Weight: 326.74

* For research use only. Not for human or veterinary use.

3-[3-(4-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid - 882223-70-3

Specification

CAS No. 882223-70-3
Molecular Formula C16H11ClN4O2
Molecular Weight 326.74
IUPAC Name 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid
Standard InChI InChI=1S/C16H11ClN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23)
Standard InChI Key LLAPRRPSFLUVNA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid, delineates its structure:

  • A pyrazole ring (positions 1–3) serves as the core.

  • 4-Chlorophenyl group at position 3 introduces aromaticity and electron-withdrawing effects.

  • Dicyanoethenyl (-C=C(CN)₂) at position 4 contributes π-conjugation and electron-deficient character.

  • Propanoic acid at position 1 enhances solubility and enables salt formation.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₄O₂
Molecular Weight326.74 g/mol
SMILESC1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl
InChIKeyLLAPRRPSFLUVNA-UHFFFAOYSA-N
LogP (Predicted)~2.8 (estimated)

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The dicyanoethenyl group likely reduces electron density in the pyrazole ring, influencing reactivity and binding to biological targets.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrazole Core Formation: Condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 4-chlorophenylacetone and cyanoacetylene may undergo cyclocondensation.

  • Dicyanoethenyl Introduction: A Knoevenagel condensation between a pyrazole-aldehyde intermediate and malononitrile under basic conditions (e.g., piperidine in ethanol).

  • Propanoic Acid Attachment: Alkylation of the pyrazole nitrogen with ethyl acrylate, followed by saponification to the carboxylic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationHydrazine hydrate, ethanol, reflux, 6h65%
KnoevenagelMalononitrile, piperidine, EtOH, 80°C72%
SaponificationNaOH, H₂O/EtOH, 60°C, 3h85%

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and 1600 cm⁻¹ (C=C aromatic).

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, pyrazole-H), 7.6–7.4 (m, 4H, Ar-H), 4.3 (t, 2H, N-CH₂), 2.9 (t, 2H, CH₂-CO₂H).

  • LC-MS: [M+H]⁺ at m/z 327.1, with fragments at m/z 281 (loss of CO₂) and 235 (loss of CH₂CH₂CO₂H).

Biological Activity and Hypothetical Mechanisms

Table 3: Predicted Biological Targets

TargetBinding Affinity (kcal/mol)MethodSource
COX-2-8.9Molecular Docking
EGFR Kinase-7.5AutoDock Vina
Penicillin-Binding Protein 2a-6.8SwissDock

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl: Enhances hydrophobic interactions and π-stacking in enzyme active sites.

  • Dicyanoethenyl: Stabilizes charge-transfer complexes with lysine or arginine residues.

  • Propanoic Acid: Facilitates solubility and ionic interactions with basic amino acids.

AreaObjectiveTimeline
Toxicology StudiesAcute toxicity profiling in murine models12–18 mo
Formulation DevelopmentNanoencapsulation for improved bioavailability24 mo
Clinical TrialsPhase I for COX-2 inhibitors36–60 mo

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator